4-bromo-N-cyclopropylbenzenesulfonamide chemical properties
4-bromo-N-cyclopropylbenzenesulfonamide chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-bromo-N-cyclopropylbenzenesulfonamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-bromo-N-cyclopropylbenzenesulfonamide, a key intermediate in contemporary chemical and pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the compound's synthesis, reactivity, and application. We will explore the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Core Molecular Profile and Physicochemical Properties
4-bromo-N-cyclopropylbenzenesulfonamide (CAS No. 331950-30-2) is a bifunctional molecule featuring a reactive aryl bromide and a sulfonamide moiety.[1] This dual reactivity makes it a valuable building block for creating diverse molecular architectures. The aryl bromide serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, while the N-cyclopropylsulfonamide group is a recognized pharmacophore found in numerous biologically active agents.[2][3]
Below is the fundamental structure of the molecule.
Caption: Synthetic scheme for 4-bromo-N-cyclopropylbenzenesulfonamide.
Step-by-Step Laboratory Protocol:
-
Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzenesulfonyl chloride (1.0 eq). Dissolve it in a suitable anhydrous solvent, such as dichloromethane (DCM), at a concentration of approximately 0.5 M.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to control the exothermicity of the reaction upon amine addition.
-
Reagent Addition: In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N, 1.2 eq) in DCM. The slight excess of the amine and base ensures complete consumption of the sulfonyl chloride starting material.
-
Reaction: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes. Maintaining a low temperature prevents potential side reactions.
-
Warm-up and Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot disappears.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 4-bromo-N-cyclopropylbenzenesulfonamide.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups.
The Aryl Bromide: A Gateway to Cross-Coupling
The carbon-bromine bond is the primary site for derivatization, most commonly through palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse substituents at the para-position of the benzene ring.
The Suzuki-Miyaura reaction is a powerful method for forming new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). [4]This reaction is fundamental in drug discovery for constructing biaryl scaffolds.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Field Insights & Protocol:
-
Catalyst Choice: A variety of palladium sources can be used, such as Pd(PPh₃)₄ or in-situ generated catalysts from Pd(OAc)₂ or Pd₂(dba)₃ with appropriate phosphine ligands (e.g., SPhos, XPhos). [5]The choice of ligand is critical and depends on the steric and electronic properties of the coupling partners. [4][5]* Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the organoboron reagent to facilitate the transmetalation step. [4][6]* Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used.
General Protocol for Suzuki-Miyaura Coupling:
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To a reaction vial, add 4-bromo-N-cyclopropylbenzenesulfonamide (1.0 eq), the boronic acid/ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to isolate the coupled product.
This reaction enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine. [7][8]It is an indispensable tool for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. [9] Field Insights & Protocol:
-
Catalyst System: This reaction is highly dependent on the choice of palladium precatalyst and a bulky, electron-rich phosphine ligand. [5][8]Systems like [Pd₂(dba)₃]/BINAP or specialized precatalysts (e.g., t-BuXPhos Pd G3) are often employed to achieve high yields. [8][9]* Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices. [8]The base deprotonates the amine, facilitating its coordination to the palladium center. [5] General Protocol for Buchwald-Hartwig Amination:
-
In an inert atmosphere glovebox, charge a reaction vial with the palladium precatalyst (1-3 mol%), the phosphine ligand, and the base (e.g., NaOt-Bu, 1.4 eq).
-
Add 4-bromo-N-cyclopropylbenzenesulfonamide (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vial and heat to 80-110 °C for 6-24 hours, monitoring by LC-MS.
-
Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
The N-Cyclopropylsulfonamide Moiety
The sulfonamide group is generally stable under many reaction conditions, but its N-H proton is acidic and can participate in hydrogen bonding. This property is critical for its function as a pharmacophore, as it often acts as a hydrogen bond donor, interacting with key residues in enzyme active sites, such as carbonic anhydrase. [10][11]The deprotonated sulfonamide is a potent zinc-binding group, a key interaction for many metalloenzyme inhibitors. [11]
Spectroscopic Characterization
Definitive characterization of 4-bromo-N-cyclopropylbenzenesulfonamide and its derivatives relies on standard spectroscopic techniques. [12] Table 2: Predicted Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.4 (s, 1H, NH), δ 7.8-7.9 (d, 2H, Ar-H ortho to SO₂), δ 7.7-7.8 (d, 2H, Ar-H ortho to Br), δ 2.2-2.3 (m, 1H, cyclopropyl-CH), δ 0.4-0.6 (m, 4H, cyclopropyl-CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~141 (Ar-C), δ ~132 (Ar-CH), δ ~129 (Ar-CH), δ ~126 (Ar-C), δ ~29 (cyclopropyl-CH), δ ~6 (cyclopropyl-CH₂) |
| FT-IR (ATR) | 3250-3300 cm⁻¹ (N-H stretch), 1330-1350 cm⁻¹ (asymmetric S=O stretch), 1150-1170 cm⁻¹ (symmetric S=O stretch), ~550 cm⁻¹ (C-Br stretch) |
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazards: This compound may cause skin and serious eye irritation. It may also be harmful if swallowed, inhaled, or in contact with skin. [13][14][15]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves. [15]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. [1][15]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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